3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one
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Overview
Description
3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one, commonly referred to as ACRXTN, is a thermally activated delayed fluorescence (TADF) materialThe unique properties of ACRXTN, such as its ability to undergo efficient reverse intersystem crossing, make it a valuable component in the development of high-efficiency OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACRXTN involves the reaction of 9,9-dimethylacridine with xanthen-9-one under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, such as nitrogen, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of ACRXTN can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ACRXTN undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize ACRXTN.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce ACRXTN.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ACRXTN can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
ACRXTN has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Chemistry: ACRXTN is used as a model compound for studying TADF mechanisms and developing new TADF materials for OLEDs.
Biology: The fluorescence properties of ACRXTN make it useful in bioimaging and fluorescence microscopy.
Industry: ACRXTN is employed in the production of high-efficiency OLED displays and lighting devices.
Mechanism of Action
The mechanism of action of ACRXTN involves the reverse intersystem crossing process, where non-radiative triplet states are converted to radiative singlet states. This process is facilitated by the small energy gap between the singlet and triplet states, allowing efficient up-conversion of triplet excitons to singlet excitons. The singlet excitons then decay radiatively, producing delayed fluorescence . The molecular targets and pathways involved in this process include the interaction of the carbonyl oxygen with the donor unit, which plays a crucial role in the reverse intersystem crossing mechanism .
Comparison with Similar Compounds
ACRXTN is compared with other TADF compounds such as 4CzIPN and Tri-PXZ-TRZ. While all these compounds exhibit TADF properties, ACRXTN stands out due to its higher reverse intersystem crossing rate and better stability under operational conditions . The unique structural features of ACRXTN, such as the presence of the xanthen-9-one moiety, contribute to its superior performance in OLED applications .
List of Similar Compounds
- 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile)
- Tri-PXZ-TRZ (tris(4-(9H-carbazol-9-yl)phenyl)amine)
- DMAC-DPS (9,9-dimethyl-9,10-dihydroacridine-10-yl)-10-phenylsulfone
Properties
Molecular Formula |
C28H21NO2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-(9,9-dimethylacridin-10-yl)xanthen-9-one |
InChI |
InChI=1S/C28H21NO2/c1-28(2)21-10-4-6-12-23(21)29(24-13-7-5-11-22(24)28)18-15-16-20-26(17-18)31-25-14-8-3-9-19(25)27(20)30/h3-17H,1-2H3 |
InChI Key |
FTZXDZQJFKXEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6O5)C |
Origin of Product |
United States |
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